tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

medicinal chemistry protecting group strategy kinase inhibitor synthesis

tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1956331-16-0) is a heterocyclic building block featuring a partially saturated 2,7-naphthyridine core with chlorine atoms at positions 6 and 8, and a tert-butyloxycarbonyl (Boc) protecting group at the N2 position. It is primarily deployed as a synthetic intermediate in kinase inhibitor and antiviral agent programs, where the dual chloro substituents serve as orthogonal handles for sequential cross-coupling and the Boc group enables controlled N2 deprotection after scaffold elaboration.

Molecular Formula C13H16Cl2N2O2
Molecular Weight 303.18 g/mol
Cat. No. B13103993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Molecular FormulaC13H16Cl2N2O2
Molecular Weight303.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CC(=NC(=C2C1)Cl)Cl
InChIInChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-6-10(14)16-11(15)9(8)7-17/h6H,4-5,7H2,1-3H3
InChIKeyRPJOAXLGRKQAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1956331-16-0): Core Intermediate Profile for Medicinal Chemistry Procurement


tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS 1956331-16-0) is a heterocyclic building block featuring a partially saturated 2,7-naphthyridine core with chlorine atoms at positions 6 and 8, and a tert-butyloxycarbonyl (Boc) protecting group at the N2 position [1]. It is primarily deployed as a synthetic intermediate in kinase inhibitor and antiviral agent programs, where the dual chloro substituents serve as orthogonal handles for sequential cross-coupling and the Boc group enables controlled N2 deprotection after scaffold elaboration [2]. Its computed XLogP3 of 3.5 and topological polar surface area of 42.4 Ų place it in a physicochemical range favorable for downstream lead-like property optimization [1].

Why Generic Substitution Among 2,7-Naphthyridine Intermediates Risks Synthesis Failure: The Case for tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate


In-class 2,7-naphthyridine intermediates cannot be freely interchanged because three structural features—the N-Boc protection state, the presence and position of chloro substituents, and the saturation level of the bicyclic core—dictate orthogonal reactivity, purification behavior, and final API impurity profiles [1]. A free-amine analogue (CAS 13450-69-6) introduces an unprotected nucleophilic NH that competes in downstream coupling steps, while the non-chlorinated Boc analogue (CAS 1373223-07-4) lacks the halogen handles needed for sequential Pd-catalyzed derivatization [2]. The fully aromatic regioisomer (CAS 2246719-59-3) presents a different electronics and conformational profile that alters reaction kinetics and selectivity [3]. The quantitative evidence below demonstrates that each comparator diverges from the target compound in at least one critical parameter—molecular weight, lipophilicity, hydrogen-bonding capacity, or functional-group availability—that can materially affect synthetic outcome and procurement decision-making.

Quantitative Differentiation Evidence for tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate vs. Four Closest Structural Analogs


N-Boc Protection Confers Orthogonal Reactivity vs. Free Amine Analogue (CAS 13450-69-6)

The target compound carries a Boc protecting group at N2, rendering it hydrogen-bond donor (HBD) count = 0, whereas the free-amine analogue 6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 13450-69-6) has HBD = 1 due to the unprotected secondary NH [1]. In Pd-catalyzed cross-coupling reactions commonly employed in kinase inhibitor synthesis, a free NH can act as a competing ligand for the metal catalyst, leading to reduced conversion or undesired by-products—a problem eliminated by Boc protection [2]. This difference in HBD count is an absolute structural distinction (0 vs. 1) with direct consequences for reaction design.

medicinal chemistry protecting group strategy kinase inhibitor synthesis

Dual C6/C8 Chloro Substituents Enable Sequential Derivatization Unavailable in Non-Halogenated Scaffold (CAS 1373223-07-4)

The target compound possesses two chlorine atoms at positions 6 and 8 on the naphthyridine core, providing versatile handles for sequential Suzuki, Buchwald-Hartwig, or Sonogashira couplings [1]. The non-halogenated analogue 2-Boc-1,2,3,4-tetrahydro-[2,7]naphthyridine (CAS 1373223-07-4) retains the Boc-protected scaffold but bears hydrogen atoms at all aromatic positions, offering zero halogen-based derivatization handles. This is reflected in the molecular formula (C13H16Cl2N2O2 vs. C13H18N2O2) and exact mass (302.06 Da vs. 234.14 Da) [2]. Patent literature on 2,7-naphthyridine kinase inhibitors emphasizes the importance of halogen substitution at these positions for introducing aryl/heteroaryl pharmacophore elements [3].

cross-coupling C–Cl functionalization building block versatility

Partially Saturated 3,4-Dihydro Core vs. Fully Aromatic Regioisomer (CAS 2246719-59-3): Conformational and Electronic Divergence

The target compound features a partially saturated 3,4-dihydro ring fused to the naphthyridine core, whereas tert-butyl (6,8-dichloro-2,7-naphthyridin-3-yl)carbamate (CAS 2246719-59-3) is a fully aromatic naphthyridine with the Boc group attached via an NH-carbamate at C3 rather than as an N-Boc at the N2 position [1]. The topological polar surface area (TPSA) differs substantially: 42.4 Ų for the target vs. 64.1 Ų for the aromatic regioisomer, a 51% increase driven by the additional H-bond acceptor and donor sites in the carbamate linkage [2]. The computed XLogP3 also diverges (3.5 vs. 3.9), indicating higher lipophilicity for the fully aromatic system [3]. These differences affect both chromatographic purification behavior and the physicochemical profile of downstream products.

scaffold saturation conformational flexibility regioisomeric differentiation

Vendor-Supplied Purity Benchmarking: 95–98% Assay Range Across Multiple ISO-Certified Suppliers

Commercially available batches of the target compound are supplied with purity specifications ranging from 95% (AKSci) to 98% (Leyan, MolCore), with multiple suppliers maintaining ISO-certified quality systems suitable for pharmaceutical R&D . In comparison, the free-amine analogue (CAS 13450-69-6) is offered at 95–96% purity across suppliers but with notably sparser commercial availability—CymitQuimica lists this compound as discontinued, indicating supply-chain fragility for programs dependent on the unprotected scaffold . The broader supplier base (Leyan, MolCore, AiFChem, AKSci, Chemenu) for the target compound reduces single-source procurement risk.

quality control purity specification procurement benchmark

Lipophilicity (XLogP3 = 3.5) Optimized for Synthetic Intermediate Handling vs. More Polar or Lipophilic Comparators

The computed XLogP3 of the target compound is 3.5, which positions it in a moderately lipophilic range suitable for both normal-phase chromatographic purification and compatibility with common organic reaction solvents [1]. The free-amine analogue (CAS 13450-69-6) has a lower XLogP3 of 2.2 (Δ = -1.3), indicating greater polarity that can complicate organic-phase extraction and silica gel chromatography [2]. Conversely, the aromatic carbamate regioisomer (CAS 2246719-59-3) has a higher XLogP3 of 3.9 (Δ = +0.4), and the non-halogenated Boc analogue (CAS 1373223-07-4) has an XLogP3 of only 1.6 (Δ = -1.9) [2]. The target compound's intermediate lipophilicity is consistent with the property space of many drug-like kinase inhibitor intermediates, facilitating integration into established medicinal chemistry workflows [3].

physicochemical property chromatography lipophilicity

Optimal Application Scenarios for tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate in Drug Discovery and Chemical Biology


Sequential Pd-Catalyzed Diversification for Kinase Inhibitor Library Synthesis

The dual C6/C8 chloro substituents enable sequential, regioselective cross-coupling reactions—first at the more activated position (C8 adjacent to ring nitrogen), then at C6—allowing introduction of two distinct aryl or heteroaryl groups onto the 2,7-naphthyridine scaffold in a controlled manner [1]. The N-Boc protection ensures the N2 position remains inert during these couplings, after which acidic deprotection (TFA or HCl/dioxane) reveals the free amine for further functionalization [2]. This three-step sequence (C8 coupling → C6 coupling → Boc deprotection) is a core strategy in constructing 2,7-naphthyridine-based kinase inhibitor libraries targeting Syk, ZAP70, c-Kit, and FLT3 [1].

Late-Stage Scaffold Elaboration in c-Kit/VEGFR-2 Dual Inhibitor Programs

The partially saturated 3,4-dihydro core of the target compound provides a conformational profile distinct from fully aromatic naphthyridines. Following Boc deprotection and N2 functionalization, the saturated ethylene bridge can influence the dihedral angle between the naphthyridine plane and N2 substituents, affecting kinase binding pocket complementarity [1]. Research on 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives has demonstrated c-Kit IC50 values as low as 8.5 nM and VEGFR-2 IC50 values of 31.7–56.5 nM from scaffolds accessible via intermediates structurally related to the target compound [2].

HPK1 Inhibitor Intermediate for Immuno-Oncology Applications

Patent CN110678466A (F. Hoffmann-La Roche) discloses the use of 6,8-dichloro-2,7-naphthyridine intermediates in the synthesis of HPK1 (hematopoietic progenitor kinase 1) inhibitors for cancer immunotherapy [1]. The target compound's Boc-protected, dichloro-substituted scaffold is strategically positioned as a precursor to the 3-amino-6,8-disubstituted-2,7-naphthyridine core exemplified in this patent family. The Boc group enables late-stage unveiling of the N2 position for sulfonamide or amide coupling, a key pharmacophore element in the disclosed HPK1 inhibitor series [1].

Fluorescence Probe Development Using Chloro-Naphthyridine Fluorophore Conjugation

Chloro-substituted 2,7-naphthyridine derivatives have been employed as fluorescence sensors for selective detection of orphan cytosine bases in AP site-containing DNA duplexes [1]. The target compound's chloro substituents and Boc-protected amine provide orthogonal functionalization routes: the chlorine atoms can be displaced with amine- or thiol-linked fluorophores (e.g., thiazole orange), while the Boc group can be removed post-conjugation to install a quencher or additional recognition element, enabling modular design of turn-on fluorescence probes [1].

Quote Request

Request a Quote for tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.